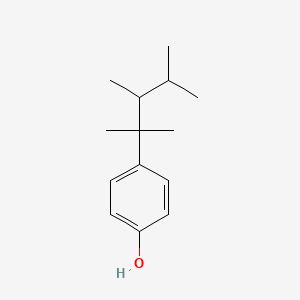

4-(2,3,4-Trimethylpentan-2-yl)phenol

Beschreibung

4-(2,3,4-Trimethylpentan-2-yl)phenol, commonly known as 4-tert-octylphenol (IUPAC name: 4-(2,4,4-trimethylpentan-2-yl)phenol), is a branched alkylphenol with a bulky tert-octyl group attached to the para position of the phenolic ring. Its molecular formula is C₁₅H₂₄O, and it is structurally characterized by a highly substituted pentane chain, imparting significant steric hindrance and lipophilicity .

This compound is a key intermediate in synthesizing surfactants, such as Triton X-100 (2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol) and Hyamine 1622 (a cationic surfactant), which are widely used in biochemical assays, virus inactivation, and industrial applications . Its synthesis typically involves Friedel-Crafts alkylation or condensation reactions with formaldehyde, as demonstrated in the preparation of macrocyclic antimicrobial agents .

Eigenschaften

CAS-Nummer |

59048-98-5 |

|---|---|

Molekularformel |

C14H22O |

Molekulargewicht |

206.32 g/mol |

IUPAC-Name |

4-(2,3,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3 |

InChI-Schlüssel |

RHIBDXMDFBFPFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:

Phenol+2,3,4-Trimethylpentane→4-(2,3,4-Trimethylpentan-2-yl)phenol

Industrial Production Methods

In industrial settings, the production of 4-(2,3,4-Trimethylpentan-2-yl)phenol is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Alkylphenols

Substitution: Halogenated phenols

Wissenschaftliche Forschungsanwendungen

4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Alkylphenols with varying substituents are compared below:

Key Structural Differences :

- The tert-octyl group in 4-tert-octylphenol provides greater steric bulk and hydrophobicity compared to smaller substituents like tert-butyl. This enhances its surfactant properties by lowering the critical micelle concentration (CMC) .

- Unlike linear alkylphenols (e.g., nonylphenol), the branched tert-octyl group resists biodegradation, increasing environmental persistence .

Physicochemical Properties

| Property | 4-tert-Octylphenol | 4-tert-Butylphenol | Triton X-100 |

|---|---|---|---|

| Log P (Octanol-Water) | ~4.5 | ~3.8 | ~4.7 |

| Water Solubility | 0.01 g/L | 0.5 g/L | Miscible |

| CMC (in Water) | N/A | N/A | 0.2–0.3 mM |

- The higher log P of 4-tert-octylphenol compared to 4-TBP reflects its lipophilicity, making it more effective in nonpolar environments.

- Triton X-100, derived from 4-tert-octylphenol, has a lower CMC than linear surfactants (e.g., SDS), enabling efficient micelle formation at lower concentrations .

Environmental Impact

- 4-tert-octylphenol’s branched structure resists microbial degradation, leading to bioaccumulation in aquatic ecosystems . Its metabolites, including Triton X-100, are classified as persistent organic pollutants (POPs) .

- 4-Cumylphenol and nonylphenol share similar persistence, but regulatory restrictions on linear alkylphenols have increased the use of branched alternatives like 4-tert-octylphenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.